molecular formula C22H19N3O2S2 B6580384 2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1207030-18-9

2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B6580384
CAS No.: 1207030-18-9
M. Wt: 421.5 g/mol
InChI Key: SIMLMDYAVIAQIO-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-methylphenyl group at position 7 of the thienopyrimidinone scaffold and an acetamide linkage substituted with a 3-(methylsulfanyl)phenyl moiety.

Properties

IUPAC Name

2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-14-6-8-15(9-7-14)18-12-29-21-20(18)23-13-25(22(21)27)11-19(26)24-16-4-3-5-17(10-16)28-2/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMLMDYAVIAQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The thienopyrimidine derivatives are known for their diverse pharmacological properties, making them significant in medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure includes a thienopyrimidine core substituted with a methylphenyl group and a methylsulfanyl phenyl acetamide moiety. The general synthesis pathway typically involves multiple steps, including cyclization reactions and the introduction of functional groups to enhance biological activity.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study assessed various derivatives against Gram-positive and Gram-negative bacteria, demonstrating that compounds with specific side chains, such as amido or imino groups, show enhanced activity against strains like Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for selected compounds were determined, with some exhibiting potent antimicrobial effects comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Organisms
This compound12.5E. coli, S. aureus
Compound A25B. subtilis
Compound B10M. tuberculosis

Anticancer Activity

The compound has also been evaluated for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell cycle regulation. For instance, it has been noted to inhibit the activity of certain kinases that are crucial for tumor growth .

The biological activity of this compound is primarily attributed to its ability to bind to active sites of target enzymes or receptors, thereby inhibiting their normal function. This mechanism is crucial for both its antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against resistant bacterial strains. The results indicated that the presence of a methylsulfanyl group significantly enhanced the antibacterial activity of the compounds tested .

Case Study 2: Anticancer Potential

In another research effort focusing on anticancer properties, the compound was shown to induce apoptosis in cancer cells through caspase activation pathways. The study highlighted its potential use as a lead compound for developing new anticancer drugs .

Comparison with Similar Compounds

Structural Insights :

  • Core Modifications: All analogues retain the thienopyrimidinone core, critical for base-pair mimicry and enzyme inhibition.
  • Substituent Effects: Methylsulfanyl (Target): Electron-donating sulfur may improve solubility via polar interactions compared to halogenated analogues. Chloro (CAS 1105223-65-1): Halogenation likely improves target binding via halogen bonds in hydrophobic pockets .

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